

Sophoraflavanone H: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
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An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of **Sophoraflavanone H**, a prenylated flavonostilbene. The document details the historical context of its discovery, outlines the experimental protocols for its extraction and purification, and presents its known biological activities with available quantitative data. Furthermore, it explores the potential mechanisms of action, drawing parallels with the well-studied related compound, Sophoraflavanone G, to infer potential signaling pathway interactions.

Discovery and Structural Elucidation

Sophoraflavanone H was first isolated from the roots of Sophora moorcroftiana, a plant belonging to the Leguminosae family. Its discovery, along with two other related compounds, Sophoraflavanones I and J, marked the identification of a new class of natural products named flavonostilbenes. These molecules are characterized by a unique hybrid structure, combining a flavanone and a stilbene (resveratrol) moiety[1]. The structure of **Sophoraflavanone H** was determined using a combination of spectroscopic methods, including UV-Vis, IR, Mass Spectrometry, and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The absolute configuration of **Sophoraflavanone H** has also been confirmed through total synthesis[2].



Spectroscopic Data

The structural elucidation of **Sophoraflavanone H** was based on the following key spectroscopic data:

Spectroscopic Technique	Observed Characteristics	Interpretation
UV-Vis Spectroscopy	Maxima (λmax) indicative of a flavanone structure.	Presence of the characteristic chromophore of the flavanone skeleton.
Infrared (IR) Spectroscopy	Absorption bands corresponding to hydroxyl, carbonyl, and aromatic functional groups.	Confirms the presence of key functional groups within the molecule.
Mass Spectrometry (MS)	Molecular ion peak consistent with the proposed molecular formula.	Determination of the molecular weight and elemental composition.
¹ H-NMR Spectroscopy	Signals corresponding to aromatic protons, protons of the flavanone C-ring, and the resveratrol moiety.	Provides detailed information on the proton environment and connectivity.
¹³ C-NMR Spectroscopy	Resonances for all carbon atoms, including those of the flavanone and stilbene skeletons.	Confirms the carbon framework of the molecule.
2D-NMR (COSY, HMQC, HMBC)	Correlations between protons and carbons.	Elucidation of the complete connectivity and final structure of the molecule.

Isolation and Purification

The isolation of **Sophoraflavanone H** from the roots of Sophora moorcroftiana involves a multi-step process of extraction and chromatographic separation. While the original paper provides the foundational methodology, general protocols for isolating flavonoids from Sophora species offer a more detailed workflow.

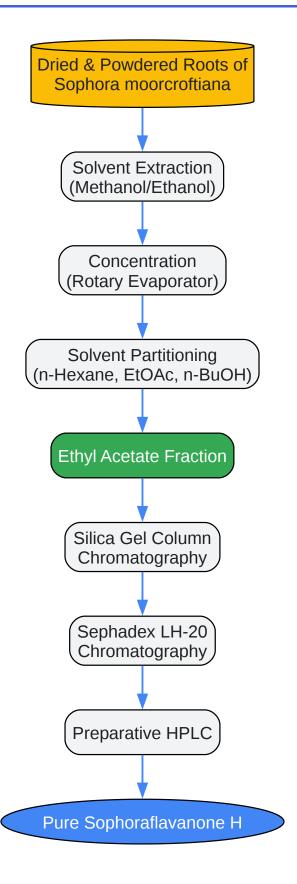


Experimental Protocol: Extraction and Isolation

- Plant Material Preparation: Dried and powdered roots of Sophora moorcroftiana are used as the starting material.
- Extraction: The powdered root material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
- Solvent Evaporation: The combined extracts are concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Prenylated flavonoids like **Sophoraflavanone H** are typically enriched in the ethyl acetate fraction.
- Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography for further purification.
 - Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol.
 - Sephadex LH-20 Chromatography: Fractions containing the target compound are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure **Sophoraflavanone H** is achieved using preparative reversed-phase HPLC.

Experimental Workflow Diagram





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Fig. 1: General workflow for the isolation of **Sophoraflavanone H**.



Biological Activity and Quantitative Data

Sophoraflavanone H, as a member of the prenylated flavonoid family, is anticipated to possess a range of biological activities. Studies on related compounds and initial screenings have highlighted its potential as an antimicrobial and cytotoxic agent.

Cytotoxic Activity

Initial studies have demonstrated that **Sophoraflavanone H** exhibits tumor-specific cytotoxic activity[3][4]. Quantitative data from these studies are summarized below.

Cell Line	Compound	IC₅₀ (μg/mL)	Reference
Human promyelocytic leukemia (HL-60)	Sophoraflavanone H (YS09)	14.8	[4]
Human oral squamous cell carcinoma (HSC-2)	Sophoraflavanone H (YS09)	>100	[4]
Human submandibular gland carcinoma (HSG)	Sophoraflavanone H (YS09)	>100	[4]

Note: The data indicates a selective cytotoxicity towards leukemia cells.

Antimicrobial Activity

While specific MIC values for **Sophoraflavanone H** are not readily available in the reviewed literature, related prenylated flavonoids from Sophora species have shown significant antimicrobial activity. For instance, Sophoraflavanone G exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5][6]. It is plausible that **Sophoraflavanone H** possesses a similar antimicrobial spectrum. Further studies are required to determine the precise MIC values of **Sophoraflavanone H** against a panel of pathogenic microorganisms.



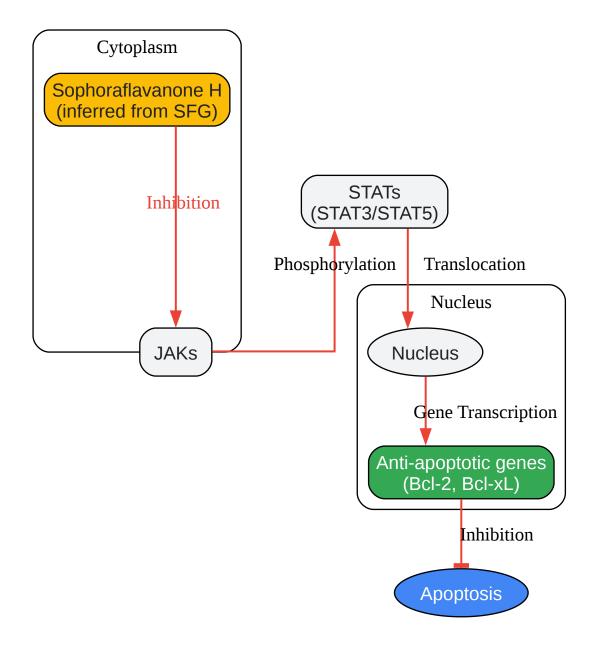
Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Sophoraflavanone H** are not yet fully elucidated. However, the mechanisms of the closely related and well-studied Sophoraflavanone G can provide valuable insights into its potential biological targets. Sophoraflavanone G has been shown to exert its anticancer effects through the modulation of several key signaling pathways, including the MAPK and STAT signaling pathways[1][7][8].

Inferred Signaling Pathway (based on Sophoraflavanone G)

Sophoraflavanone G has been reported to induce apoptosis in cancer cells by inhibiting the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5[3][8]. This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately resulting in caspase activation and programmed cell death.





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Fig. 2: Inferred inhibitory effect of Sophoraflavanone H on the JAK/STAT pathway.

Conclusion and Future Directions

Sophoraflavanone H is a promising natural product with demonstrated selective cytotoxic activity. Its unique flavonostilbene structure makes it an interesting candidate for further drug development. Future research should focus on:

 Comprehensive Biological Screening: A broader evaluation of its cytotoxic effects against a wider panel of cancer cell lines is necessary to identify its full therapeutic potential.



- Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by Sophoraflavanone H is crucial for understanding its mechanism of action.
- Antimicrobial Profiling: A thorough investigation of its antimicrobial activity against various pathogenic bacteria and fungi is warranted.
- In Vivo Efficacy: Preclinical studies in animal models are required to assess its in vivo efficacy, pharmacokinetics, and safety profile.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential therapeutic application of **Sophoraflavanone H**.

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